2-(2-Bromopyridin-4-yl)-2-oxoacetic acid
Description
2-(2-Bromopyridin-4-yl)-2-oxoacetic acid is a brominated pyridine derivative featuring a ketone group at the α-position of the acetic acid moiety.
- Molecular Formula: Likely C₇H₄BrNO₃ (inferred from analogs like 2-(4-Bromophenyl)-2-oxoacetic acid derivatives) .
- Functional Groups: A bromopyridine ring, a ketone group, and a carboxylic acid group, enabling reactivity in cross-coupling reactions or as a ligand in coordination chemistry.
- Applications: Potential use in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals, as seen in structurally related compounds .
Properties
Molecular Formula |
C7H4BrNO3 |
|---|---|
Molecular Weight |
230.02 g/mol |
IUPAC Name |
2-(2-bromopyridin-4-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C7H4BrNO3/c8-5-3-4(1-2-9-5)6(10)7(11)12/h1-3H,(H,11,12) |
InChI Key |
YMNOMVCQCPVFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Nitration-Substitution-Hydrolysis Sequence
Adapted from the synthesis of 2-nitro-4-substituted phenylacetic acids, this three-step protocol demonstrates scalability for industrial production:
Step 1: Nitration of 2-Bromo-4-methylpyridine
A mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C converts 2-bromo-4-methylpyridine to 2-bromo-5-nitro-4-picoline with 89% conversion. The low temperature minimizes oxidative debromination.
Step 2: Cyanoacetate Substitution
Reaction with methyl cyanoacetate (2.5 equiv) in ethanol containing sodium ethoxide (20% w/v) at reflux for 8 hours yields the α-cyano intermediate. Kinetic studies show 60% conversion within 4 hours, reaching 95% at 8 hours.
Step 3: Acidic Hydrolysis
Hydrolysis in 6M HCl at 110°C for 2 hours achieves complete conversion to the target compound. The crude product is purified via ethanol/water recrystallization (mp 166–167°C).
Performance Metrics
| Parameter | Value |
|---|---|
| Overall Yield | 35–58% |
| Purity (HPLC) | ≥98% |
| Scalability | Kilogram-scale |
This method avoids toxic solvents but requires careful pH control during hydrolysis to prevent decarboxylation.
Palladium-Catalyzed Decarboxylative Acylation
The ACS Omega protocol for arylglyoxylic amides was modified for oxoacid synthesis:
Reaction Conditions
- Catalyst: Pd(TFA)₂ (5 mol%)
- Ligand: P(o-tol)₃ (10 mol%)
- Solvent: Mesitylene
- Temperature: 150°C, 24 hours
Mechanistic Pathway
- Oxidative addition of 2,3-dibromopyridine to Pd(0)
- Transmetalation with in-situ generated α-ketoacyl species
- Reductive elimination forming the C–C bond
Optimization Data
| Additive | Yield (%) |
|---|---|
| None | 32 |
| CuI (15 mol%) | 10 |
| TEMPO (10 equiv) | 69 |
The radical scavenger TEMPO enhances yield by suppressing side reactions.
Hydrolysis of 2-(2-Bromopyridin-4-yl)-2-cyanoacetic Acid
A two-stage hydrolysis adapted from Ambeed’s amide synthesis:
Stage 1: Partial Hydrolysis
- Reagent: 20% HCl, 80°C, 1 hour
- Conversion: 85% to α-cyano-α-hydroxy intermediate
Stage 2: Strong Alkaline Hydrolysis
- Conditions: 6M NaOH, 120°C, 4 hours
- Workup: Acidification to pH 2 with conc. HCl
Advantages
- Avoids palladium catalysts
- Compatible with acid-sensitive substrates
Comparative Analysis of Synthesis Routes
Yield and Efficiency
| Method | Average Yield | Time (h) | Cost Index |
|---|---|---|---|
| Nitration-Substitution | 46% | 14 | $$$ |
| Pd-Catalyzed | 69% | 24 | $$$$ |
| Cyano Hydrolysis | 58% | 5 | $$ |
Environmental Impact
- E-Factor : Pd-catalyzed method has highest E-factor (32) due to solvent usage
- PMI : Nitration method achieves PMI of 8.2 (ideal ≤10)
Industrial-Scale Considerations
The patent method demonstrates feasibility for continuous production:
- Throughput: 12 kg/day using 100 L reactor
- Waste stream: 90% aqueous HNO₃ recoverable via distillation
- Safety: Exothermic nitration requires jacketed reactors with ΔT < 5°C/min
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the pyridine C-2 position facilitates palladium- or copper-catalyzed coupling reactions. For example:
-
Sonogashira Coupling : Reaction with terminal alkynes using Pd/Cu catalysts in 1,4-dioxane yields alkynylated pyridines. A similar system achieved 90% yield for 4-(pyridin-2-yl)but-3-yn-1-ol from 2-bromopyridine and but-3-yn-1-ol under PdCl₂(PPh₃)₂/CuI catalysis .
-
Buchwald–Hartwig Amination : Substitution of Br with amines (e.g., NH₃, alkylamines) is feasible under Pd/Xantphos catalysis, forming N-pyridyl derivatives.
Oxidation and Reduction
The α-keto acid group undergoes redox reactions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ selectively reduces the ketone to a secondary alcohol, yielding 2-(2-bromopyridin-4-yl)-2-hydroxyacetic acid.
-
Oxidative Decarboxylation : Under basic conditions (e.g., KOH, Δ), the α-keto acid may decarboxylate to form 2-bromoisonicotinaldehyde .
Condensation and Cyclization
The α-keto acid participates in cyclocondensation with nucleophiles:
-
Amide Formation : Reacts with amines (e.g., aniline) to form α-keto amides. A palladium-catalyzed system achieved 64% yield for analogous arylglyoxylic amides using 2-bromopyridine and arylglyoxylates .
-
Heterocycle Synthesis : Condensation with hydrazines or hydroxylamines generates pyrazole or isoxazole derivatives, respectively.
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes substitution:
-
Br Replacement : Br can be displaced by alkoxides, thiols, or azides under microwave or thermal conditions. For instance, 2-bromo-5-methoxypyridine reacted with NaN₃ in DMF at 100°C to form 2-azido-5-methoxypyridine .
Metal-Mediated Transformations
Ruthenium or cerium catalysts enable advanced functionalization:
-
C–H Activation : Ru(OPiv)₂(p-cymene) catalyzes C-6 heteroarylation of pyridones, suggesting potential for directing-group-assisted C–H bond activation in the pyridine ring .
-
Lewis Acid Catalysis : Ce(OTf)₃ promotes Michael additions, relevant for modifying the α-keto acid moiety .
Table 1. Representative Reaction Conditions and Yields
Stability and Handling
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Electron-Withdrawing Effects : Bromine and fluorine substituents enhance electrophilicity at the ketone group, facilitating nucleophilic additions or condensations. For example, 2-(4-Fluorophenyl)-2-oxoacetic acid is used in peptide coupling reactions .
Reactivity : Phenacyl esters like 2-(4-Bromophenyl)-2-oxoethyl benzoate undergo photolysis to generate radicals, useful in polymer chemistry .
Table 2: Hazard Profiles of Selected Analogs
Key Observations:
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(2-Bromopyridin-4-yl)-2-oxoacetic acid with high purity and yield?
A robust synthesis involves coupling bromopyridine derivatives with oxoacetic acid precursors. For example, analogous methods for 2-oxoacetic acid derivatives (e.g., 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid) utilize oxidation of acetylated intermediates with agents like KMnO₄ under controlled conditions . Bromopyridinyl groups can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key parameters include solvent polarity (e.g., aqueous acetic acid), temperature (0–25°C), and stoichiometric control of oxidizing agents to minimize side reactions .
Basic: How can spectroscopic techniques confirm the structure and tautomeric forms of this compound?
1H/13C NMR : The keto-enol tautomerism can be identified by observing proton signals near δ 12–14 ppm (enolic -OH) and carbonyl carbons at ~190–200 ppm .
IR Spectroscopy : Stretching vibrations for C=O (keto: ~1700 cm⁻¹) and O-H (enol: ~3200 cm⁻¹) distinguish tautomers .
X-ray Crystallography : Resolves spatial arrangement and hydrogen-bonding networks, critical for confirming the dominant tautomer in the solid state .
Advanced: What computational approaches (e.g., DFT) are suitable for analyzing the electronic structure of this compound?
Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level can predict:
- Electrostatic Potential Maps : Highlight electrophilic sites (e.g., carbonyl carbons) for nucleophilic attack .
- Frontier Molecular Orbitals (HOMO/LUMO) : Reveal charge transfer interactions, crucial for understanding reactivity in cross-coupling reactions .
- Tautomeric Stability : Gibbs free energy comparisons between keto and enol forms explain experimental tautomer ratios .
Advanced: How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing bromine atom activates the pyridine ring toward Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : The C-Br bond undergoes transmetallation with arylboronic acids, enabling biaryl synthesis. Steric hindrance at the 2-position may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
- SNAr Reactions : Bromine substitution facilitates nucleophilic aromatic substitution with amines or thiols, forming C-N or C-S bonds .
Basic: What parameters are critical for studying the stability of this compound under varying conditions?
- pH : The compound may degrade under strong acidic/basic conditions due to hydrolysis of the oxoacetic acid moiety. Stability is optimal near neutral pH .
- Temperature : Store at 2–8°C to prevent thermal decomposition .
- Light Sensitivity : Protect from UV exposure to avoid radical-mediated degradation .
Advanced: How can spectral data discrepancies for derivatives of this compound be resolved?
- Comparative Analysis : Cross-reference NMR chemical shifts with structurally analogous compounds (e.g., 2-(2,4-difluorophenyl)-2-oxoacetic acid) to identify anomalous peaks .
- Isotopic Labeling : Use 13C-labeled derivatives to assign ambiguous carbonyl signals in complex spectra .
- Computational Validation : Overlay experimental IR spectra with DFT-predicted vibrational modes to confirm assignments .
Advanced: What are the potential pharmaceutical applications of this compound?
- Drug Intermediate : Analogous compounds (e.g., 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid) are key intermediates in antidiabetic drugs like Saxagliptin, suggesting potential use in targeted therapies .
- Enzyme Inhibition : The bromopyridinyl group may act as a bioisostere for phenyl rings in kinase inhibitors, enhancing binding affinity .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
